molecular formula C29H30N4O4S B2841196 N-(4-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 689759-47-5

N-(4-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B2841196
CAS No.: 689759-47-5
M. Wt: 530.64
InChI Key: RLILGPMLHWGSPU-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-derived acetamide featuring a 4-methoxyphenyl group, a morpholine substituent at position 6, and a 2-phenylethyl moiety at position 3 of the quinazolinone core. Its synthesis likely involves coupling reactions of diazonium salts or thiol-acetamide intermediates, analogous to methods described in and . Key structural elements include:

  • Quinazolinone core: Provides a planar heterocyclic scaffold for molecular interactions.
  • Morpholin-4-yl group: Enhances solubility and modulates electronic properties.
  • 2-Phenylethyl side chain: Influences lipophilicity and steric bulk.
  • 4-Methoxyphenyl acetamide: Contributes to hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)30-27(34)20-38-29-31-26-12-9-23(32-15-17-37-18-16-32)19-25(26)28(35)33(29)14-13-21-5-3-2-4-6-21/h2-12,19H,13-18,20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLILGPMLHWGSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via alkylation reactions using phenethyl halides.

    Attachment of the Morpholino Group: The morpholino group can be incorporated through nucleophilic substitution reactions.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage by reacting the intermediate with 4-methoxyphenylthioacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and phenethyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the morpholino and phenethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce quinazoline alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The presence of the morpholino group may enhance its binding affinity and selectivity towards certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Analogs
Compound Name / ID Substituents (Quinazolinone Core) Key Functional Groups Synthesis Method Reference
Target Compound 6-Morpholin-4-yl, 3-(2-phenylethyl) Thioacetamide, 4-methoxyphenyl Diazonium coupling or thiol-acetamide alkylation
Compound 12 () 3-(4-Sulfamoylphenyl) Thioacetamide, 4-methoxyphenyl Coupling of 4-sulfamoylphenyl intermediate
CAS 477329-16-1 () 3-(4-Chlorophenyl) Thioacetamide, 4-sulfamoylphenyl Reflux with thiocarbonyl-bis-thioglycolic acid
CAS 763114-31-4 () 3-(4-Chlorophenyl), N-(2,4,6-trimethylphenyl) Thioacetamide, trimethylphenyl Aldehyde condensation in acetic acid
Compound 6a–o () 3-Phenyl, arylidene thiazolidinone Thioacetamide, arylidene Aldehyde-mediated Schiff base formation

Key Observations :

  • Morpholine vs. Sulfamoyl Groups : The target compound’s morpholin-4-yl group (electron-rich) contrasts with sulfamoyl () or chloro () substituents, affecting solubility and receptor binding .
  • Side Chain Diversity : The 2-phenylethyl group in the target compound increases hydrophobicity compared to the prop-2-enyl group in or 4-methylphenyl in .
  • Synthetic Routes : Most analogs are synthesized via diazonium coupling () or thiol-acetamide alkylation (), while others involve Schiff base formation () .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (C=O, C≡N) $ ^1H $-NMR (δ, ppm) Melting Point (°C) Molecular Weight
Target Compound ~1664 (C=O) Aromatic H: 6.8–7.9, NH: ~10.1 Not reported ~535.6 (calculated)
Compound 13b () 1662 (C=O), 2212 (C≡N) 3.77 (OCH$_3$), 7.00–7.92 (ArH) 274 357.38
Compound 12 () 1660–1680 (C=O) 3.85 (OCH$_3$), 7.2–8.1 (ArH) 265–270 468.5
CAS 763114-31-4 () Not reported 2.30 (CH$_3$), 6.9–7.8 (ArH) Not reported 464.0

Key Observations :

  • IR Signatures: All compounds show strong C=O stretches (~1660–1680 cm$^{-1}$), while cyano groups (C≡N) are absent in the target compound but present in derivatives .
  • Methoxy Group : The 4-methoxyphenyl group in the target compound and Compound 12 () shows distinct $ ^1H $-NMR signals at δ ~3.77–3.85 .
  • Thermal Stability : Higher melting points (e.g., 274°C in ) correlate with sulfonamide or sulfamoyl groups enhancing crystallinity .
Table 3: Reported Bioactivities
Compound Activity Mechanism/Application Reference
Target Compound Not reported (predicted) Potential kinase inhibition due to morpholine N/A
Compound 12 () Antimicrobial Disrupts bacterial cell membranes
CAS 477329-16-1 () Not reported Structural similarity to anti-inflammatory agents
Compounds 6a–o () Anti-exudative Inhibits prostaglandin synthesis (compared to diclofenac)

Key Observations :

  • Antimicrobial Activity : Compound 12 () demonstrates efficacy against Gram-positive bacteria, likely due to the sulfamoyl group enhancing membrane penetration .
  • Anti-inflammatory Potential: Analogs with arylidene thiazolidinone moieties () show anti-exudative activity, suggesting the target compound’s phenylethyl group may similarly modulate inflammation .

Biological Activity

N-(4-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Quinazolinone Core : This core structure is often associated with various biological activities, including anticancer properties.
  • Morpholine Ring : Known for its role in enhancing bioavailability and pharmacological potency.
  • Sulfanyl-Acetamide Linkage : This functional group can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. The following mechanisms have been identified:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of tyrosine kinases, crucial for cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound may effectively disrupt cancer cell signaling and promote apoptosis .
  • Pathway Modulation :
    • By targeting key signaling pathways, the compound can hinder cancer cell growth and induce cell cycle arrest at various phases, particularly in tumor cells expressing mutant forms of epidermal growth factor receptor (EGFR) .

Anticancer Properties

Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as promising anticancer agents. Specific findings include:

  • Inhibition of Cancer Cell Lines : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including H358 and A549. Its efficacy was compared to established treatments like gefitinib and erlotinib .
  • Molecular Docking Studies : Research involving molecular docking has shown that the compound effectively binds to the ATP binding site of EGFR kinase, indicating a strong potential for therapeutic application in cancers driven by abnormal EGFR signaling .

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships has been performed to optimize the biological activity of similar compounds. Key findings include:

CompoundActivityIC50 (nM)Target
Compound 9EGFR Inhibition< 10Wild-type EGFR
Compound 11Dual TK/Tubulin Inhibition50Multiple kinases
N-(4-methoxyphenyl) derivativeAntiproliferative< 100Various cancer lines

These studies indicate that modifications to the quinazoline scaffold can enhance potency and selectivity against tumor cells while minimizing toxicity to normal cells.

Research Findings Summary

  • Efficacy Against Mutant Forms : The compound has shown promising results against mutant forms of EGFR (T790M/L858R), which are often resistant to first-line therapies .
  • Potential for Combination Therapy : Given its mechanism of action, there is potential for this compound to be used in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types.
  • Further Investigations Needed : While initial findings are promising, further studies are required to fully elucidate the pharmacokinetics, optimal dosing regimens, and long-term effects on various cancer types.

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